Z-Glu-OMe
Overview
Description
Z-Glu-OMe, also known as N-Carbobenzyloxy-L-glutamic acid 1-methyl ester or Z-L-Glutamic acid 1-methyl ester, is a compound with the molecular formula C14H17NO6 . It appears as a white to off-white crystalline powder or crystals .
Synthesis Analysis
Z-Glu-OMe can be synthesized from N-Carbobenzyloxy-L-glutamic acid and methanol . The synthesis process involves the formation of an ester bond, which is a common reaction in organic chemistry .Molecular Structure Analysis
The molecular structure of Z-Glu-OMe is represented by the formula HOOCCH2CH2CH(NHCOOCH2C6H5)COOCH3 . It has a molecular weight of 295.3 g/mol .Chemical Reactions Analysis
Z-Glu-OMe is used in solution phase peptide synthesis . It can participate in esterification and transesterification reactions .Physical And Chemical Properties Analysis
Z-Glu-OMe is a white to off-white crystalline powder or crystals . It has a molecular weight of 295.29 g/mol and a molecular formula of C14H17NO6 .Scientific Research Applications
Z-Glu-OMe is identified as a versatile chiral building block. Its synthesis and conversion into cis-5-hydroxy-L-pipecolic acid have been described, showcasing its potential in organic synthesis and pharmaceutical applications (Adams et al., 1996).
Research involving glucocorticoids (GCs), which are antiinflammatory and immunosuppressive drugs, mentions compounds similar to Z-Glu-OMe. Such compounds have been studied for their selective activation of transrepression with little or no transactivating activity, important for reducing side effects of GCs (Schäcke et al., 2003).
Z-Glu-OMe has been used in studies of protease inhibition. It has been observed to have inhibitory activity on papain and cathepsin B, suggesting its role in understanding the mechanisms of thiol proteinase inhibitors (Teno et al., 1987).
In a study exploring the S'-subsite specificity of V8 proteinase, Z-Glu-OMe was used as an acyl donor in acyl transfer reactions, providing insights into the enzyme's specificity and potential applications in peptide synthesis (Schuster et al., 1990).
Z-Glu-OMe has been used in the synthesis of bioactive substances and in peptide research, indicating its importance in the field of biochemistry and molecular biology (Sebestyen et al., 2009).
properties
IUPAC Name |
(4S)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMCTGARFXPQML-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Glu-OMe |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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